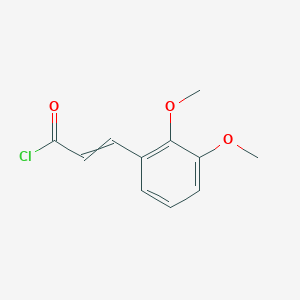![molecular formula C25H27N5O B12571650 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-86-1](/img/structure/B12571650.png)
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its acridine core, which is a tricyclic aromatic system, and the presence of an ethoxy group, an ethylamino group, and a diazenyl linkage. These functional groups contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Diazenyl Linkage Formation: The diazenyl linkage is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with an appropriate aromatic compound.
Final Assembly: The final compound is assembled by linking the ethylamino group to the acridine core through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced diazenyl compounds.
Substitution Products: Various substituted acridine derivatives.
科学的研究の応用
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
作用機序
The mechanism of action of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl linkage and aromatic structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Ethoxy-N-ethyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine: Similar structure with a methylamino group instead of an ethylamino group.
2-Ethoxy-N-ethyl-6-{(E)-[2-(dimethylamino)phenyl]diazenyl}acridin-9-amine: Contains a dimethylamino group, leading to different chemical properties.
2-Ethoxy-N-ethyl-6-{(E)-[2-(phenylamino)phenyl]diazenyl}acridin-9-amine: Features a phenylamino group, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group and diazenyl linkage contribute to its versatility in various reactions and applications, making it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
578709-86-1 |
|---|---|
分子式 |
C25H27N5O |
分子量 |
413.5 g/mol |
IUPAC名 |
2-ethoxy-N-ethyl-6-[[2-(ethylamino)phenyl]diazenyl]acridin-9-amine |
InChI |
InChI=1S/C25H27N5O/c1-4-26-22-9-7-8-10-23(22)30-29-17-11-13-19-24(15-17)28-21-14-12-18(31-6-3)16-20(21)25(19)27-5-2/h7-16,26H,4-6H2,1-3H3,(H,27,28) |
InChIキー |
KCEQXHZFZFQRLK-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC=C1N=NC2=CC3=C(C=C2)C(=C4C=C(C=CC4=N3)OCC)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
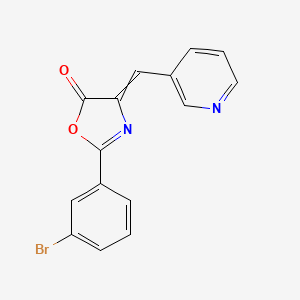
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
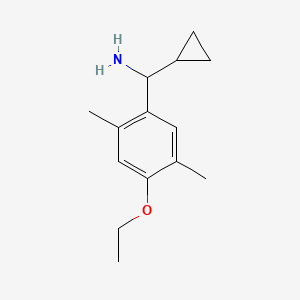
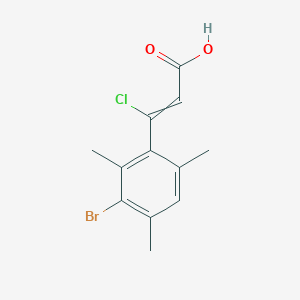
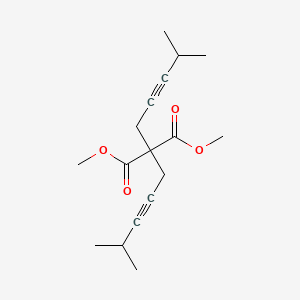
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
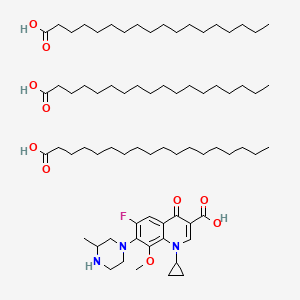
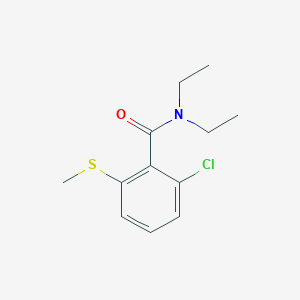
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
